5-butyl-2-norbornene chemical structure and properties
5-butyl-2-norbornene chemical structure and properties
5-Butyl-2-Norbornene: A Comprehensive Technical Guide on Structural Dynamics, Synthesis, and Advanced Polymerization
As a Senior Application Scientist specializing in specialty monomers and advanced polymer architectures, I frequently encounter materials that serve as linchpins for next-generation technologies. 5-Butyl-2-norbornene (BNB) is one such molecule. Its highly strained bicyclic framework, coupled with the steric influence of its butyl appendage, makes it a versatile building block. This whitepaper deconstructs the structural properties, synthesis protocols, and divergent polymerization pathways of 5-butyl-2-norbornene, providing a self-validating framework for researchers and drug development professionals.
Chemical Identity & Structural Properties
5-Butyl-2-norbornene (IUPAC: 5-butylbicyclo[2.2.1]hept-2-ene) is a bridged bicyclic hydrocarbon[1]. The molecule features a cyclohexene ring locked in a boat conformation by a methylene bridge, creating immense angular and torsional strain. The butyl group at the 5-position breaks the molecule's symmetry, introducing significant steric hindrance that dictates both its reactivity profile and the thermomechanical properties of its downstream polymers[1].
To establish a baseline for experimental design, the core physico-chemical properties are summarized below.
Table 1: Physico-Chemical Properties of 5-Butyl-2-Norbornene
| Property | Value |
|---|---|
| CAS Registry Number | 22094-81-1 |
| Molecular Formula | C11H18 |
| Molecular Weight | 150.26 g/mol |
| Exact Mass | 150.14085 Da |
| XLogP3 (Lipophilicity) | 4.2 |
| Topological Polar Surface Area | 0 Ų |
Synthesis Pathways: The Diels-Alder Mechanism
The industrial and bench-scale synthesis of 5-butyl-2-norbornene relies on a classic [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene (the diene) and 1-hexene (the dienophile)[2].
Causality in Experimental Design: A critical challenge in this synthesis is the volatility of the reagents. Cyclopentadiene has a boiling point of 41 °C, and 1-hexene boils at 63 °C. However, the activation energy required to drive this specific cycloaddition necessitates reaction temperatures of approximately 180 °C. If conducted at atmospheric pressure, the reactants would vaporize long before overcoming the activation barrier. Therefore, the synthesis must be performed in a high-pressure autoclave reactor. This self-validating closed system maintains the reactants in the liquid phase at elevated temperatures, ensuring a high-yield conversion.
Step-by-Step Methodology: High-Pressure Synthesis
-
Pre-Reaction Cracking : Thermally crack dicyclopentadiene at 170 °C via retro-Diels-Alder reaction to yield the highly reactive cyclopentadiene monomer. Note: This must be done immediately before use to prevent spontaneous dimerization.
-
Reactor Loading : Charge a high-pressure stainless-steel autoclave with equimolar amounts of freshly cracked cyclopentadiene and 1-hexene. Purge the headspace with an inert argon atmosphere to prevent oxidative degradation of the double bonds[2].
-
Cycloaddition : Seal the reactor and ramp the temperature to 180 °C. Maintain this temperature for 4–6 hours under autogenous pressure.
-
Cooling & Venting : Quench the reaction by cooling the reactor to room temperature. Carefully vent any residual pressure in a fume hood.
-
Purification : Isolate the 5-butyl-2-norbornene via fractional vacuum distillation. The product elutes as a colorless liquid, typically yielding a thermodynamically driven mixture of endo (~80%) and exo (~20%) stereoisomers.
Diels-Alder Synthesis Workflow of 5-butyl-2-norbornene.
Polymerization Dynamics: ROMP vs. Vinyl Addition
The strained bicyclic structure of 5-butyl-2-norbornene is a thermodynamic spring. Releasing this strain allows the molecule to undergo two entirely distinct polymerization mechanisms. The choice of catalyst dictates the reaction pathway, yielding polymers with radically different architectures.
Ring-Opening Metathesis Polymerization (ROMP): When exposed to a Ruthenium carbene complex (e.g., 2nd Generation Grubbs Catalyst), the reaction cleaves the internal C=C double bond, opening the bicyclic ring to form a linear, unsaturated polymer backbone[3]. Mechanistic Causality: The massive relief of ring strain (~27.2 kcal/mol) drives the thermodynamics of ROMP. Because the rigid bicyclic structure is destroyed, the resulting poly(5-butyl-1-cyclopentenylene-vinylene) is highly flexible and amorphous, making it an ideal precursor for liquid synthetic hydrocarbon oils[4].
Vinyl Addition Polymerization (VAP):
Conversely, when catalyzed by Palladium(II) complexes (such as [(Allyl)PdCl]2), the pi-bond is opened while the bicyclic ring remains completely intact[5].
Mechanistic Causality: The bulky Palladium catalyst coordinates to the double bond and facilitates monomer insertion. Because the rigid bicyclic framework is incorporated directly into the main chain, steric locking severely restricts backbone rotation. This yields a polymer with an exceptionally high glass transition temperature (
Divergent Polymerization Pathways of 5-butyl-2-norbornene.
Advanced Applications: Tribology & Optical Materials
Synthetic Lubricants (via ROMP) Following ROMP, the unsaturated polymer backbone is fully hydrogenated to produce poly(5-n-butyl-2-norbornene) synthetic oils[3]. The pendant butyl groups disrupt chain packing, resulting in exceptional low-temperature fluidity with pour points dropping as low as −66 °C[4]. In rigorous tribological four-ball tests, these metathesis oils drastically outperform conventional polyalphaolefins (PAOs), demonstrating their viability in extreme-environment aerospace and automotive applications[4].
Table 2: Tribological Performance Comparison (Four-Ball Test) [4]
| Lubricant Base Stock | Wear Protection Improvement | Friction Reduction | Pour Point |
|---|---|---|---|
| Conventional PAO Oils | Baseline | Baseline | ~ -50 °C |
| Hydrogenated Poly-BNB | Up to +67% | Up to +30% | -66 °C |
Optical & Dielectric Materials (via VAP) Vinyl addition polymers of 5-butyl-2-norbornene are increasingly utilized in the semiconductor industry as low-dielectric-constant (low-k) materials and photoresists[5]. Their lack of aromatic rings ensures high transparency at 193 nm (crucial for deep-UV lithography), while their rigid bicyclic backbone provides the robust thermal stability required to survive aggressive etching workflows[6].
References
-
Title : Bicyclo[2.2.1]hept-2-ene, 5-butyl- | C11H18 - PubChem Source : National Institutes of Health (NIH) URL :[Link]
-
Title : 5-butylbicyclo[2.2.1]hept-2-ene | CAS#:22094-81-1 Source : Chemsrc URL :[Link]
-
Title : Metathesis of Alkylnorbornenes as a New Route to Synthetic Oils: The Synthesis and Rheo-Tribological Behavior of 5-n-Butylnorbornene Oligomers Source : ACS Energy & Fuels URL :[Link]
-
Title : Sugar-Functional Vinyl Addition Poly(norbornene)–Photopatternable Poly(norbornenyl gluconamide) Compositions Developed with Water Source : ACS Omega / PubMed Central (NIH) URL :[Link]
Sources
- 1. Bicyclo[2.2.1]hept-2-ene, 5-butyl- | C11H18 | CID 168020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-butylbicyclo[2.2.1]hept-2-ene | CAS#:22094-81-1 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sugar-Functional Vinyl Addition Poly(norbornene)-Photopatternable Poly(norbornenyl gluconamide) Compositions Developed with Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
